molecular formula C17H11IN4O3S B11329980 N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11329980
M. Wt: 478.3 g/mol
InChI Key: ANVQIHDJBYVFHG-UHFFFAOYSA-N
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Description

N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple heterocyclic rings, including furan, thiadiazole, and oxazole, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 5-iodofuran-2-carboxylic acid, which is then converted into the corresponding acid chloride. This intermediate undergoes cyclization with thiosemicarbazide to form the 1,2,4-thiadiazole ring. Subsequent coupling with 5-(4-methylphenyl)-1,2-oxazole-3-carboxylic acid chloride yields the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction parameters, such as solvent choice and reaction time, is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups in the thiadiazole ring can be reduced to amines.

    Substitution: Halogen atoms in the furan ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the nitro groups in the thiadiazole ring can produce amines.

Scientific Research Applications

N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with molecular targets, such as enzymes and receptors. The compound’s heterocyclic rings enable it to form hydrogen bonds, π-π interactions, and hydrophobic contacts with these targets, modulating their activity. Pathways involved may include inhibition of specific enzymes or activation of receptors, leading to downstream effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide exhibits unique properties due to the presence of the iodine atom in the furan ring. This iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets and potentially increasing its biological activity.

Properties

Molecular Formula

C17H11IN4O3S

Molecular Weight

478.3 g/mol

IUPAC Name

N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H11IN4O3S/c1-9-2-4-10(5-3-9)13-8-11(21-25-13)16(23)20-17-19-15(22-26-17)12-6-7-14(18)24-12/h2-8H,1H3,(H,19,20,22,23)

InChI Key

ANVQIHDJBYVFHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC(=NS3)C4=CC=C(O4)I

Origin of Product

United States

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